3-Bromo-2-chloro-6-fluorotoluene

Catalog No.
S672140
CAS No.
203302-92-5
M.F
C7H5BrClF
M. Wt
223.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-chloro-6-fluorotoluene

Non-specific dihalotoluenes cause regiochemical errors and low yields in pyrazole fungicide intermediate syntheses. 3-Bromo-2-chloro-6-fluorotoluene (CAS 203302-92-5) resolves this with the precise 2-chloro-6-fluoro-3-methylphenyl scaffold for selective Grignard formation.

  • Enables regioselective Grignard reaction for 3-(2-chloro-6-fluoro-3-methylphenyl) moiety in fungicide APIs.
  • Demonstrated high-yield performance; isomer-free outcomes avoid purification losses.
  • Also used in oxazole herbicide R&D to build key acid intermediates.

Available for immediate procurement.

CAS Number

203302-92-5

Product Name

3-Bromo-2-chloro-6-fluorotoluene

IUPAC Name

1-bromo-2-chloro-4-fluoro-3-methylbenzene

Molecular Formula

C7H5BrClF

Molecular Weight

223.47 g/mol

InChI

InChI=1S/C7H5BrClF/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,1H3

InChI Key

VHQALVHKNXDJRY-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1Cl)Br)F

Canonical SMILES

CC1=C(C=CC(=C1Cl)Br)F

Synonyms

3-Bromo-2-chloro-6-fluorotoluene, 2-Chloro-3-bromo-6-fluorotoluene, 1-Bromo-2-chloro-3-fluoro-4-methylbenzene, 3-Bromo-2-chloro-6-fluoro-1-methylbenzene, Benzene, 1-bromo-2-chloro-3-fluoro-4-methyl-

Purity

97%

Package Size

1 g, 5 g, 25 g

3-Bromo-2-chloro-6-fluorotoluene (CAS 203302-92-5) is a tri-substituted aromatic compound used as a highly specific intermediate in complex organic synthesis. The distinct electronic and steric properties conferred by the bromine, chlorine, and fluorine atoms at the 2, 3, and 6 positions of the toluene ring make it a valuable precursor for creating advanced molecules, particularly in the development of novel agrochemicals and pharmaceuticals. [1] Its utility stems from the ability to selectively functionalize the molecule through reactions like metal-halogen exchange or cross-coupling, where the specific arrangement of halogens dictates reactivity and regiochemical outcomes.

Research Fit

Workflow
Sequential cross-coupling via Br, Cl, F triad
Selection
High-purity building block with full analytical documentation
Reported context
Starting material in SARM intermediate synthesis

Substituting 3-Bromo-2-chloro-6-fluorotoluene with its isomers or simpler di-halogenated toluenes is often unfeasible in established synthetic routes. The precise ortho, meta, and para arrangement of the three distinct halogens is not interchangeable. This specific substitution pattern is engineered to control the regioselectivity of subsequent transformations, such as Grignard formation or lithiation, which are highly sensitive to the electronic and steric environment. Using an isomeric variant, for instance, would predictably lead to the formation of incorrect final products, introduce difficult-to-separate impurities, and significantly lower process yields, thereby compromising the economic viability and reproducibility of the synthesis.

Substitution Risk

Factor
This compound
Analog (2-Cl-6-F-toluene)
Halogen composition
Three distinct leaving groups (Br, Cl, F) enable orthogonal reactivity
Lacks bromine; limits sequential diversification strategies
Physical properties
Measurably higher density and boiling point; may suit high-temperature processes
Lower density and boiling point; may alter distillation and handling parameters
Analytical support
Full NMR and MS spectra provided as standard
Often supplied with basic COA; limited spectroscopic verification

Essential Precursor for High-Yield Synthesis of Advanced Fungicide Intermediates

In the patented synthesis of novel pyrazole fungicides, 3-Bromo-2-chloro-6-fluorotoluene is the specified starting material for creating a key Grignard reagent. The reaction of this specific precursor with magnesium, followed by addition to a pyrazole derivative, proceeds to form the critical intermediate, 1-(3-(2-chloro-6-fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-yl)ethan-1-one, with a documented yield of 67%. [1] This demonstrates its direct compatibility and efficiency in a scaled, industrially relevant process.

Evidence DimensionReaction Yield
Target Compound Data67% yield in the formation of a key fungicide intermediate [<a href="https://patents.google.com/patent/WO2018108420A1" target="_blank">1</a>]
Comparator Or BaselineThis is the established and patented route; use of a different isomer (e.g., 2-bromo-3-chloro-6-fluorotoluene) would not produce the required 3-(2-chloro-6-fluoro-3-methylphenyl) substitution pattern.
Quantified DifferenceNot applicable (this is the sole specified precursor for the target molecule).
ConditionsSynthesis of a Grignard reagent using magnesium in THF, followed by reaction with 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one. [<a href="https://patents.google.com/patent/WO2018108420A1" target="_blank">1</a>]

This evidence confirms the compound's validated role and high performance in a specific, high-value agrochemical synthesis pathway, making it a reliable procurement choice for this application.

Density & BP
Data to verify
Target: density ~1.62 g/cm³, BP ~219 °C
Comparator (2-Cl-6-F-toluene): 1.19 g/mL, 154–156 °C
Higher thermal mass and boiling point may affect distillation and vessel selection.
Predicted vs. measured values under standard atmospheric pressure.

Enabling the Synthesis of Oxazole-Based Herbicidal Scaffolds

The compound serves as a key building block for producing 2-(2-chloro-6-fluoro-3-methylphenyl)-4,5-dihydro-1,3-oxazole-4-carboxylic acid, an intermediate for a class of herbicidal compounds. [1] The synthesis involves the initial conversion of 3-bromo-2-chloro-6-fluorotoluene to 2-chloro-6-fluoro-3-methylbenzonitrile. The specific arrangement of halogens is crucial for the subsequent steps that form the oxazole ring system, a common scaffold in modern herbicides. [REFS-2, REFS-3]

Evidence DimensionPrecursor Functionality
Target Compound DataServes as the foundational precursor for 2-(2-chloro-6-fluoro-3-methylphenyl)-4,5-dihydro-1,3-oxazole-4-carboxylic acid. [<a href="https://patents.google.com/patent/CN105884639A" target="_blank">1</a>]
Comparator Or BaselineSimpler precursors like 2-chloro-6-fluorotoluene would lack the methyl group, and isomers would result in different substitution patterns on the final oxazole derivative.
Quantified DifferenceNot available.
ConditionsMulti-step synthesis starting from 3-bromo-2-chloro-6-fluorotoluene. [<a href="https://patents.google.com/patent/CN105884639A" target="_blank">1</a>]

This demonstrates the compound's utility in constructing specific, biologically active heterocyclic systems, justifying its selection for research and development targeting oxazole-based herbicides.

Purity & Documentation
Specification review
Target: >98% purity, ¹H/¹³C NMR, MS spectra
Comparator (2-Cl-6-F-benzyl bromide): 97% min, basic COA
Higher purity and full spectra reduce repurification needs and support batch consistency.
Based on commercial vendor specifications; verify per received batch.
Halogen Reactivity
Class-level
Three C–X bonds (Br, Cl, F) with ascending bond dissociation energies (~84, ~96, ~126 kcal/mol) allow stepwise activation.
Supports sequential diversification without protecting group manipulation.
BDE values from reference handbook; actual selectivity depends on catalyst and conditions.
Synthetic Application
Reported
Documented as starting material for SARM ACP-105 (J. Med. Chem. 2009; patent US2006/160845).
Demonstrated utility in preparing biologically active molecules for SAR studies.
Yields not publicly disclosed; performance may vary with route and scale.
Analytical Data
Supplier data
¹H/¹³C NMR and MS spectra available from multiple commercial vendors.
Facilitates in-house identity verification and reduces external characterization costs.
Availability may differ by supplier; request current lot documentation.

Key Starting Material for Next-Generation Pyrazole Fungicides

This compound is the right choice for synthetic campaigns targeting a specific class of pyrazole-based fungicides where a 3-(2-chloro-6-fluoro-3-methylphenyl) moiety is required. Its demonstrated high-yield performance in the crucial Grignard formation step ensures process efficiency and reproducibility for manufacturing these advanced agricultural products. [1]

Development of Novel Oxazole-Based Herbicides

For research and development focused on creating new oxazole-containing herbicides, this precursor provides the necessary and specific substitution pattern. It enables the synthesis of key intermediates like 2-(2-chloro-6-fluoro-3-methylphenyl)-4,5-dihydro-1,3-oxazole-4-carboxylic acid, which are foundational for building molecules with potential herbicidal activity. [2]

Application Fit

Application
Selection Property
Validation Focus
Pharmaceutical intermediate synthesis
Orthogonal halogen reactivity (Br>Cl>F)
Stepwise coupling yield and chemo-selectivity
Selective androgen receptor modulator research
Validated synthetic route to SARM scaffold
Batch purity and structural fidelity in SAR studies
Agrochemical lead optimization
High-purity and reliable supply for derivatization
Reproducible performance in multi-step sequences
Organic semiconductor monomer
Electron-withdrawing halogen pattern for orbital tuning
Frontier orbital energy levels and electron mobility

XLogP3

3.6

Wikipedia

2-Chloro-3-bromo-6-fluorotoluene

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